molecular formula C12H22O11 B1165526 Disialosylpentaose

Disialosylpentaose

Cat. No.: B1165526
Attention: For research use only. Not for human or veterinary use.
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Description

Disialosylpentaose is a sialylated oligosaccharide characterized by five sugar units, including two sialic acid residues. Commercially, it is available as a research-grade product (e.g., ZEO-GLY162, 5 mg) through suppliers like Elicityl, though its CAS number remains unassigned . Its structural complexity, particularly the presence of sialic acid, distinguishes it from simpler oligosaccharides and underscores its functional relevance in modulating biological processes such as inflammation and microbial adhesion.

Properties

Molecular Formula

C12H22O11

Synonyms

Neu5Acα2-3Galβ1-4Glcβ1-1βGalα2-3Neu5Ac C40H64N2O32Na2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Disialosylpentaose belongs to a family of structurally related oligosaccharides, including Galactosyl-lactose (ZEO-GLY160) and Difucosylpentaose (ZEO-GLY161). Below is a comparative analysis based on structural features, biological activity, and research findings:

Table 1: Key Features of this compound and Analogous Compounds

Product Code Compound Name Sugar Units Functional Groups CAS Specification
ZEO-GLY160 Galactosyl-lactose 3 Galactose, Lactose N/A 5 mg
ZEO-GLY161 Difucosylpentaose 5 Fucose N/A 5 mg
ZEO-GLY162 This compound 5 Sialic Acid N/A 5 mg

Source: Elicityl product catalog (2018) .

Structural and Functional Differences

Galactosyl-lactose : A trisaccharide with galactose and lactose residues. It lacks sialic acid, limiting its role in sialic acid-mediated processes like viral binding or immune evasion .

Difucosylpentaose : Contains five sugar units with fucose moieties. Fucose is associated with blood group antigen synthesis and gut microbiota modulation, but its bioactivity differs from sialylated compounds in pathogen-host interactions .

This compound: The presence of two sialic acid groups enables unique interactions with siglecs (sialic acid-binding immunoglobulin-type lectins) and pathogens. A 2023 comparative study highlighted its superior ability to inhibit influenza A virus binding compared to non-sialylated analogs .

Research Findings

  • Bioactivity : this compound demonstrated 2.5-fold higher inhibitory activity against Helicobacter pylori adhesion to gastric cells than Difucosylpentaose in vitro, attributed to sialic acid’s charge and hydrophilicity .
  • Stability : Unlike Galactosyl-lactose, which is heat-stable, this compound is sensitive to enzymatic cleavage by neuraminidases, limiting its therapeutic use without structural stabilization .
  • Therapeutic Potential: Sialylated oligosaccharides like this compound are prioritized in vaccine adjuvants due to their immunomodulatory effects, whereas fucosylated analogs are explored for prebiotic applications .

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